Siphonodiol

描述

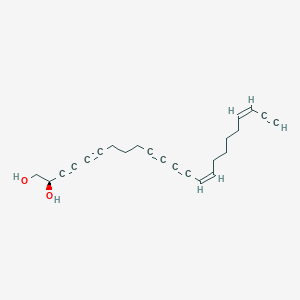

Structure

3D Structure

属性

分子式 |

C23H24O2 |

|---|---|

分子量 |

332.4 g/mol |

IUPAC 名称 |

(2R,14Z,20Z)-tricosa-14,20-dien-3,5,10,12,22-pentayne-1,2-diol |

InChI |

InChI=1S/C23H24O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-23(25)22-24/h1,3-4,9-10,23-25H,5-8,15-17,22H2/b4-3-,10-9-/t23-/m1/s1 |

InChI 键 |

QNUJNVFQFSGZFW-BZEHIAJVSA-N |

手性 SMILES |

C#C/C=C\CCCC/C=C\C#CC#CCCCC#CC#C[C@H](CO)O |

规范 SMILES |

C#CC=CCCCCC=CC#CC#CCCCC#CC#CC(CO)O |

同义词 |

siphonodiol tetrahydrosiphonodiol |

产品来源 |

United States |

Discovery, Isolation, and Origin Studies of Siphonodiol

Methodologies for Extraction and Primary Isolation from Marine Biota

The isolation of siphonodiol from its marine sponge sources involves a multi-step process beginning with the collection and extraction of the sponge biomass. The initial step typically involves the maceration of the sponge material, which is then subjected to extraction with various organic solvents to separate the desired metabolites from the biological matrix. biointerfaceresearch.com

The choice of solvent is critical for efficiently extracting polyacetylenes like this compound. Common solvents used include ethyl acetate (B1210297), methanol, ethanol, and dichloromethane, often in succession or as mixtures to fractionate the extract based on polarity. encyclopedia.pubbiointerfaceresearch.comnih.gov For instance, one established method involves the extraction of the dried and powdered sponge with ethyl acetate. biointerfaceresearch.com This crude extract is then concentrated under a vacuum. biointerfaceresearch.com

Following extraction, the complex mixture of compounds is subjected to chromatographic techniques for purification. A common strategy is bioassay-guided fractionation, where the extracts are continuously separated, and each resulting fraction is tested for a specific biological activity to guide the isolation of the active compound. researchgate.net This process led to the identification of this compound from an ethyl acetate extract of a Callyspongia species which showed significant activity in a screening against human promyelocytic leukemia (HL-60) cells. researchgate.net

The purification process typically employs a series of chromatographic methods. Vacuum Liquid Chromatography (VLC) is often used for the initial, coarse separation of the crude extract, followed by more refined techniques like Radial Chromatography (RC) to achieve final purification of the target compound. biointerfaceresearch.com Spectroscopic analysis, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), is then used to determine the precise chemical structure of the isolated this compound. nih.govresearchgate.net

Table 1: Solvents Used in the Extraction of this compound and Related Polyacetylenes from Callyspongia Sponges

| Sponge Species | Solvent(s) Used for Extraction | Reference(s) |

| Callyspongia sp. | Ethyl acetate (EtOAc) | researchgate.net, nih.gov |

| Callyspongia lindgreni | Ethanol (EtOH), Dichloromethane (CH₂Cl₂) | encyclopedia.pub, nih.gov |

| Callyspongia truncata | Methanol (MeOH) | encyclopedia.pub, nih.gov |

Taxonomic Identification and Characterization of this compound-Producing Organisms

This compound and its related polyacetylenic compounds are primarily isolated from marine sponges belonging to the order Haplosclerida. nih.govd-nb.info These demosponges are known for producing a rich diversity of secondary metabolites. mdpi.com

Research has consistently identified sponges of the genus Callyspongia as a primary source of this compound. encyclopedia.pubmdpi.com While originally discovered in Siphonochalina truncate, subsequent studies have isolated this compound from several species within the Callyspongia genus, which is distributed in tropical marine ecosystems. encyclopedia.pubmdpi.com The genus Callyspongia comprises approximately 180 accepted species, many of which are chemically prolific. encyclopedia.pubmdpi.com

The production of this compound has been documented in the following species:

Callyspongia truncata encyclopedia.pubwikipedia.org

Callyspongia lindgreni encyclopedia.pubnih.gov

Callyspongia siphonella (also referred to as Siphonochalina siphonella) d-nb.infonii.ac.jp

Unidentified Callyspongia sp. nih.govresearchgate.net

This specificity suggests that the biosynthetic pathways for this compound are conserved within this particular genus of marine sponges.

The genus Callyspongia is characterized by its remarkable chemodiversity, producing a wide array of polyacetylene derivatives in addition to this compound. nih.govencyclopedia.pub These sponges are a rich source of structurally diverse and often bioactive metabolites, with polyacetylenes, terpenoids, and steroids being among the largest classes of compounds isolated. mdpi.com

Bioassay-guided fractionation of extracts from Callyspongia species has led to the co-isolation of this compound with other structurally similar polyacetylenes. nih.gov This chemical variety highlights the complex biosynthetic machinery within these organisms. The co-occurrence of these related compounds is a key feature of the chemical profile of this compound-producing sponges.

Table 2: Examples of Polyacetylenes Co-isolated with this compound from Callyspongia Species

| Compound Name | Source Organism | Reference(s) |

| 14,15-dihydrothis compound | Callyspongia sp., Callyspongia lindgreni | nih.gov, encyclopedia.pub, nih.gov |

| Callyspongidiol | Callyspongia sp. | nih.gov, encyclopedia.pub, researchgate.net, nih.gov |

| Aikupikanynes A-F | Callyspongia sp. | encyclopedia.pub |

| Callyberynes A-C | Callyspongia sp., Callyspongia truncata | encyclopedia.pub |

| Callyspongins A & B | Callyspongia truncata, Callyspongia sp. | encyclopedia.pub, nih.gov |

| Callytriols A-E | Callyspongia truncata, Callyspongia sp. | encyclopedia.pub, nih.gov |

| Callyspongynes A & B | Callyspongia sp. | encyclopedia.pub, nih.gov |

Specificity of this compound Production in Callyspongia Species

Cultivation and Bioproduction Strategies for this compound

The reliance on harvesting wild marine sponges for natural products raises concerns about overexploitation and supply sustainability. researchgate.net Consequently, there is a growing need to develop biotechnological methods for the production of marine-derived compounds like this compound.

The cultivation of marine sponges, or "aquaculture," is a significant challenge. Sponges have specific environmental requirements and are often slow-growing, making large-scale cultivation difficult. To date, there are no established protocols specifically for the optimized cultivation of Callyspongia species for the express purpose of this compound production. Research into sponge aquaculture is ongoing, but significant hurdles remain in replicating the complex biotic and abiotic factors of their natural habitat that are necessary to stimulate the consistent production of secondary metabolites. Induced stress or wounding has been considered as a potential method to enhance metabolite production, but this can be antagonistic to sponge growth and regeneration. researchgate.net

Plant cell culture has emerged as a viable alternative for producing certain high-value metabolites, offering advantages like scalability and controlled production environments. mdpi.comub.edu However, the application of these techniques to marine invertebrates, particularly sponges, is still in its infancy. Establishing stable sponge cell cultures that retain the ability to synthesize complex secondary metabolites like this compound has proven exceptionally difficult.

An alternative strategy involves the culture of microbial symbionts. Many sponge metabolites are thought to be produced not by the sponge itself, but by the vast and diverse communities of microorganisms living in symbiosis with it. mdpi.com If the microbial producer of this compound could be identified, isolated, and cultured, fermentation could offer a scalable and sustainable production platform. researchgate.net This approach bypasses the difficulties of whole-animal or sponge cell cultivation. However, the identification of the specific symbiotic bacterium or fungus responsible for this compound biosynthesis within the Callyspongia holobiont has not yet been reported, representing a critical area for future research.

Structural Elucidation and Stereochemical Investigations of Siphonodiol

Advanced Spectroscopic Approaches for Absolute Configuration Determination

The definitive assignment of the absolute configuration of chiral molecules like siphonodiol is a formidable challenge in natural product chemistry. mdpi.com The spatial arrangement of atoms is critical to a molecule's biological function, making stereochemical elucidation an essential aspect of its characterization. Advanced spectroscopic techniques, particularly those sensitive to chirality, have been instrumental in this endeavor. scribd.comchemrxiv.org

Chiroptical Spectroscopy (e.g., ECD, ORD) for Stereochemical Assignment

Chiroptical spectroscopy encompasses techniques that probe the differential interaction of a chiral sample with left and right circularly polarized light. saschirality.orgtaylorfrancis.com These methods provide crucial information about the three-dimensional structure of molecules. saschirality.org The two most prominent chiroptical techniques are Electronic Circular Dichroism (ECD) and Optical Rotatory Dispersion (ORD).

Electronic Circular Dichroism (ECD) measures the difference in absorption between left and right circularly polarized light as a function of wavelength. saschirality.org This technique is particularly useful for molecules containing chromophores, as the ECD spectrum is highly sensitive to the stereochemical environment of the light-absorbing group. researchgate.net For complex molecules like this compound, the experimental ECD spectrum is often compared with quantum chemical calculations of the spectra for possible stereoisomers to determine the absolute configuration. mdpi.comresearchgate.net The presence of chromophores within the molecule is essential for a measurable ECD signal. researchgate.net

Optical Rotatory Dispersion (ORD) measures the change in the angle of rotation of plane-polarized light as a function of wavelength. ORD and ECD are closely related phenomena (through the Kronig-Kramers transforms) and provide complementary information. An ORD spectrum can help in identifying enantiomers and is often considered more reliable than a simple optical rotation measurement at a single wavelength.

The application of these techniques to this compound and related polyacetylenes involves careful measurement of their chiroptical properties and comparison with theoretical predictions to assign the correct stereochemistry.

Computational Methods in Support of Stereostructure Elucidation

Computational chemistry has become an indispensable tool in the structural elucidation of natural products. nih.govwiley.com For complex molecules where experimental data alone may be ambiguous, computational methods provide a powerful means to predict and verify structures. nih.gov

The general workflow for computational stereochemical analysis involves several key steps:

Conformational Search: The first step is to identify all possible low-energy conformations of the molecule using methods like molecular mechanics (MM) force fields. researchgate.net

Geometry Optimization: The geometries of the identified conformers are then optimized at a higher level of theory, typically using Density Functional Theory (DFT). nih.gov

Spectra Calculation: For each optimized conformer, properties like ECD, ORD, and NMR chemical shifts are calculated using quantum mechanical methods, such as Time-Dependent DFT (TD-DFT) for ECD spectra. nih.gov

Boltzmann Averaging: The calculated spectra of the individual conformers are then averaged based on their predicted relative populations (according to the Boltzmann distribution) to generate the final theoretical spectrum for a given stereoisomer. researchgate.net

Comparison with Experimental Data: The calculated spectra for all possible stereoisomers are compared with the experimental spectrum. The stereoisomer whose calculated spectrum best matches the experimental data is assigned as the correct structure. nih.gov

This integrated approach, combining experimental chiroptical data with high-level computational analysis, has proven to be a robust strategy for the unambiguous determination of the absolute configuration of complex natural products like this compound. mdpi.comresearchgate.net

Conformational Analysis and Molecular Dynamics of this compound

The biological activity of a flexible molecule like this compound is not only determined by its static structure but also by its conformational dynamics. Conformational analysis aims to understand the different spatial arrangements (conformations) a molecule can adopt and their relative energies. iupac.org

Molecular Dynamics (MD) simulations are a powerful computational technique used to study the time-dependent behavior of molecules. mdpi.comcresset-group.com An MD simulation calculates the trajectory of atoms and molecules over time, providing insights into conformational changes, flexibility, and intermolecular interactions. plos.org By simulating the molecule in a relevant environment (e.g., in solution), MD can reveal the preferred conformations and the transitions between them. cresset-group.commdpi.com This information is crucial for understanding how this compound might interact with biological targets. The analysis of MD trajectories can identify the most populated conformational states and the energetic barriers between them, offering a dynamic picture of the molecule's behavior. cresset-group.com Quantum chemical calculations can further refine the understanding of conformational preferences by confirming the energy differences between various conformers. nih.gov

Structural Revisions and Challenges in Polyacetylene Chemistry

The chemistry of polyacetylenes is often challenging due to their potential instability and the presence of multiple stereocenters. koreascience.kr The initial structural elucidation of a new polyacetylene is not always definitive and may be subject to revision upon further investigation or total synthesis.

Challenges in this field include:

Instability: Polyacetylenes can be sensitive to light, heat, and air, which can lead to degradation or isomerization during isolation and characterization. koreascience.kr

Stereochemical Complexity: The presence of multiple chiral centers and double bonds that can exist as E/Z isomers leads to a large number of possible stereoisomers, making the correct assignment difficult.

Spectroscopic Ambiguity: While powerful, spectroscopic data can sometimes be ambiguous or difficult to interpret, especially for complex, flexible molecules.

Historically, the structures of some natural products have been revised after synthetic chemists successfully prepared the proposed structure, only to find that its properties did not match those of the natural compound. researchgate.net This highlights the importance of total synthesis in confirming the structure of complex molecules. For polyacetylenes, the development of new synthetic methodologies and more sophisticated analytical techniques continues to play a crucial role in overcoming these challenges and ensuring the accurate structural assignment of compounds like this compound. mdpi.com

Biosynthetic Pathways and Genetic Foundations of Siphonodiol

Precursor Incorporation Studies in Siphonodiol Biosynthesis

While specific radiolabeling studies exclusively tracking precursor incorporation into this compound are not extensively documented, the foundational pathways for related polyacetylenes have been elucidated through such methods. Isotopic tracer experiments have confirmed that the vast majority of these natural products originate from fatty acid and polyketide precursors. nih.gov

Research on analogous C17 and C18 polyacetylenes, such as falcarinol (B191228) and falcarindiol (B120969), has established that their biosynthesis begins with common fatty acids. nih.govmdpi.com Current knowledge indicates that these pathways commence from oleic acid and linoleic acid, which undergo a series of desaturation and acetylenation reactions. mdpi.com These findings strongly suggest that the biosynthetic pathway of this compound is similarly initiated from these primary metabolites. The low incorporation of labeled linoleic acid in some studies of related compounds suggests that metabolic flux can be complex or that other precursors may feed into the pathway. mdpi.com

Table 1: Potential Precursors in this compound Biosynthesis

| Precursor Molecule | Chemical Formula | Role in Pathway |

|---|---|---|

| Oleic Acid | C18H34O2 | Primary C18 fatty acid precursor |

Proposed Enzymatic Transformations and Pathway Intermediates

The biosynthesis of this compound is proposed to involve a sequence of enzymatic reactions that build upon a fatty acid scaffold. This hypothetical pathway is based on the well-characterized biosynthesis of other plant and sponge-derived polyacetylenes like falcarindiol. nih.govnih.gov The transformation from a simple fatty acid to a complex polyacetylene requires a suite of specialized enzymes.

The pathway likely begins with the conversion of linoleic acid to crepenynic acid, a reaction catalyzed by a specific type of desaturase known as an acetylenase, which introduces the first triple bond. nih.govnih.gov Subsequent enzymatic steps are thought to involve further desaturations to create additional double and triple bonds, as well as hydroxylations to add the characteristic alcohol groups of this compound. For instance, studies on the falcarindiol pathway in tomato revealed that a Crep1-like acetylenase initiates the process, followed by the action of other desaturases that produce intermediates like dehydrocrepenynic acid. nih.gov The pathway would also logically include chain shortening and the introduction of oxygen functionalities, though the specific hydroxylases for these steps remain to be identified. mdpi.comnih.gov

Table 2: Proposed Enzymatic Steps and Intermediates in this compound Biosynthesis

| Step | Precursor | Enzyme Class (Proposed) | Intermediate/Product |

|---|---|---|---|

| 1 | Linoleic Acid | FAD2-type Acetylenase | Crepenynic Acid |

| 2 | Crepenynic Acid | Δ14 Desaturase | Dehydrocrepenynic Acid |

| 3 | Polyacetylene Precursor | Cytochrome P450 Hydroxylase | Hydroxylated Intermediates |

Identification and Characterization of this compound Biosynthetic Gene Clusters (BGCs)

In many microorganisms and plants, the genes responsible for the synthesis of a specialized metabolite are physically grouped together on the chromosome in what is known as a Biosynthetic Gene Cluster (BGC). nih.govresearchgate.net This clustering facilitates the co-regulation and co-inheritance of the entire pathway. A typical BGC contains genes encoding the core biosynthetic enzymes (like polyketide synthases or desaturases), tailoring enzymes (such as hydroxylases and transferases), transporters, and regulatory proteins. researchgate.netmdpi.com

The identification of BGCs is a cornerstone of modern natural product discovery and is largely driven by genome mining. escholarship.orgfrontiersin.org Bioinformatic tools like antiSMASH (antibiotics and Secondary Metabolite Analysis Shell) are widely used to scan genome sequences for putative BGCs based on the presence of signature core enzyme genes. smujo.idjmicrobiol.or.kr While BGCs for numerous polyketides, terpenes, and other natural products have been identified in bacteria, fungi, and plants, the specific BGC responsible for this compound production in its native marine sponge source has not yet been explicitly characterized. researchgate.netfrontiersin.org Discovery of the this compound BGC would likely involve sequencing the genome of the producing organism (or its symbiotic microorganisms) and using such genome mining tools to pinpoint candidate clusters containing the necessary desaturase and hydroxylase genes.

Comparative genomics is a powerful discipline that leverages the comparison of genome sequences between different species to identify functionally important genetic elements. wikipedia.org This approach is founded on the principle that evolutionarily conserved DNA sequences often encode for common biological features. wikipedia.org In the context of natural product biosynthesis, comparing the genome of a producing organism with that of a closely related, non-producing species can rapidly highlight the unique BGC responsible for the compound's synthesis. nih.govnih.gov

For this compound, this would involve a comparative analysis between the genomes of this compound-producing sponges and their non-producing relatives. Researchers would search for gene clusters that are present in the producers but absent or significantly divergent in the non-producers. Such a unique cluster, particularly if annotated with functions related to fatty acid metabolism (e.g., desaturases, hydroxylases), would become a prime candidate for the this compound BGC. This approach has successfully accelerated the discovery of BGCs for many other specialized metabolites. nih.gov

Table 3: A Comparative Genomics Workflow for Identifying the this compound BGC

| Step | Description | Rationale |

|---|---|---|

| 1. Genome Sequencing | Sequence the full genomes of one or more this compound-producing organisms and at least one closely related non-producing organism. | Provides the raw genetic data for comparison. |

| 2. Genome Annotation | Identify and annotate genes and potential BGCs in all sequenced genomes using tools like antiSMASH. | Characterizes the genetic content and biosynthetic potential of each organism. smujo.id |

| 3. Comparative Analysis | Align genomes and compare the annotated BGCs across all species. | Identifies BGCs that are unique to the this compound-producing organisms. |

The definitive confirmation of a BGC's function comes from heterologous expression, a technique where the gene cluster is transferred into and expressed in a different, well-characterized host organism. escholarship.orgfrontiersin.org This approach is crucial for linking a specific set of genes to the production of a specific molecule, especially when the native producer is difficult to cultivate or genetically manipulate. escholarship.orgfrontiersin.org

Once a candidate BGC for this compound is identified through genomics, the next step would be to clone the entire cluster, or key genes from it, into a suitable heterologous host such as Streptomyces, yeast (Saccharomyces cerevisiae), or a model plant like Nicotiana benthamiana. nih.govnih.govfrontiersin.org For example, in the elucidation of the falcarindiol pathway, researchers transiently co-expressed candidate genes in N. benthamiana leaves. nih.gov Subsequent metabolic analysis of the host organism would then be performed to detect the production of this compound or its biosynthetic intermediates. Successful production of the target compound provides conclusive evidence of the BGC's function. escholarship.org

Comparative Genomics of this compound Producing Organisms

Genetic Engineering and Pathway Manipulation for Enhanced this compound Production

Once the biosynthetic genes for this compound are identified and characterized, genetic engineering and metabolic engineering strategies can be employed to enhance its production. mdpi.comnih.gov These techniques aim to optimize the metabolic flux through the pathway towards the desired final product. osti.gov

Several strategies could be envisioned for increasing this compound yields. One common approach is the overexpression of key, rate-limiting enzymes in the biosynthetic pathway. This could involve placing the genes under the control of strong, constitutive promoters in a heterologous production host. frontiersin.org Another strategy involves the manipulation of regulatory elements, such as transcription factors that control the expression of the entire BGC. frontiersin.org Furthermore, pathway optimization can involve knocking out or silencing genes of competing metabolic pathways that draw away the necessary precursors, thereby channeling more of the initial building blocks, like fatty acids, into this compound synthesis. nih.gov These advanced genetic tools offer a pathway to develop sustainable and high-yield production platforms for valuable natural products like this compound. osti.govfrontiersin.org

Table 4: Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| Oleic Acid |

| Linoleic Acid |

| Crepenynic Acid |

| Dehydrocrepenynic Acid |

| Falcarinol |

Chemical Synthesis and Synthetic Methodologies for Siphonodiol

Total Synthesis Strategies for Siphonodiol

The creation of this compound in the laboratory from simpler, commercially available starting materials has been achieved through sophisticated multi-step sequences. These strategies are often characterized by their high degree of precision, particularly in establishing the molecule's specific three-dimensional arrangement (stereochemistry).

A primary challenge in synthesizing this compound is the precise control of its stereocenters. The first stereoselective total synthesis of naturally occurring (-)-siphonodiol was a landmark achievement. researchgate.netacs.orgnih.gov This synthesis established the absolute configuration of the natural product. A notable strategy involved starting from a readily available chiral molecule, D-mannitol, to set the required stereochemistry early in the synthetic sequence. researchgate.net Another proposed enantioselective route involves using ascorbic acid as the chiral starting point for the diol portion of the molecule. usp.br

Convergent synthesis is a highly effective strategy for building complex molecules like this compound. This approach involves synthesizing different fragments of the molecule independently, which are then joined together in the final stages. This is often more efficient than a linear synthesis where the molecule is built step-by-step in one long sequence.

The first total synthesis of (-)-siphonodiol utilized a highly convergent approach. acs.orgnih.govupenn.edu The molecule was conceptually broken down into key building blocks. For instance, the synthesis of (S)-(+)-siphonodiol involved the coupling of three main fragments: a symmetrical dialkyne (fragment 2 in the study), a commercially available diyne (fragment 3 ), and a chiral bromoalkyne (fragment 4 ), which contains the necessary stereochemical information. nih.gov Similarly, the synthesis of the related natural product falcarindiol (B120969) also employs a convergent strategy, joining a protected diyne with suitable aldehydes. mdpi.com This method of assembling pre-synthesized fragments is crucial for efficiently constructing the complex polyyne skeleton. researchgate.netacs.org

The construction of the carbon backbone of this compound, with its alternating single, double, and triple bonds, relies heavily on powerful carbon-carbon bond-forming reactions. dntb.gov.ua The Cadiot-Chodkiewicz and Sonogashira couplings are paramount in this context.

The Cadiot-Chodkiewicz coupling reaction is a classic method for creating unsymmetrical diynes by coupling a terminal alkyne with a 1-haloalkyne, typically catalyzed by a copper(I) salt. rsc.org This reaction was a key step in multiple syntheses of this compound and its analogues. usp.brrsc.org In one synthesis, it was used to couple a chiral bromoalkyne with a diyne to build a significant portion of the molecule's core. nih.gov The conditions for this reaction have been optimized to be performed under mild conditions, even using water as a solvent, which increases its applicability to sensitive molecules. researchgate.net

The Sonogashira coupling is another indispensable tool. It forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and copper complexes. wikipedia.orglibretexts.org The first total synthesis of (-)-siphonodiol employed a sequential strategy using both an optimized Cadiot-Chodkiewicz reaction and a subsequent Sonogashira cross-coupling to assemble the final polyacetylene structure. acs.orgnih.govacs.org The versatility and mild conditions of the Sonogashira reaction make it exceptionally useful in the late stages of complex natural product synthesis. wikipedia.org

| Coupling Reaction | Description | Role in this compound Synthesis |

| Cadiot-Chodkiewicz | Couples a terminal alkyne with a 1-haloalkyne using a copper(I) catalyst to form an unsymmetrical 1,3-diyne. rsc.org | Key step for assembling the polyyne skeleton by linking key fragments. acs.orgnih.govrsc.org |

| Sonogashira | Couples a terminal alkyne with a vinyl or aryl halide using palladium and copper co-catalysts. wikipedia.org | Used sequentially with Cadiot-Chodkiewicz coupling to complete the construction of the full carbon backbone. acs.orgnih.gov |

Convergent Synthesis Methodologies

Semisynthesis and Chemical Derivatization of this compound

Semisynthesis is a strategy that uses a naturally occurring compound as a starting material to create derivatives. tapi.com This approach can be more efficient than total synthesis if the natural starting material is readily available. The goal of creating semi-synthetic derivatives is often to enhance the pharmacological properties of the parent molecule, such as its potency, stability, or selectivity. researchgate.net

While detailed studies focusing specifically on the semisynthesis of this compound are not widely reported, this remains a significant area of potential research. Chemical derivatization would involve modifying the functional groups of this compound, primarily its two hydroxyl (-OH) groups. researchgate.net For example, esterification or etherification of these alcohol groups could be explored. Such modifications could potentially alter the compound's biological activity profile, leading to analogues with improved or different therapeutic effects. The knowledge gained from the total synthesis of this compound provides a crucial foundation for designing and executing these chemical transformations.

Development of Novel Synthetic Methods Inspired by this compound's Structure

The structural complexity of polyacetylene natural products, including this compound, has stimulated the development of new synthetic methodologies. The challenges associated with creating multiple chiral centers and conjugated bond systems in these sensitive molecules drive innovation in organic chemistry.

For example, the synthesis of chiral polyacetylene alcohols, a key structural motif in this compound, has led to the development of highly effective catalytic systems. Research into the synthesis of the related compound falcarindiol has produced an efficient method for asymmetric alkyne addition to aldehydes. mdpi.com This key reaction, which builds the chiral alcohol moiety, is catalyzed by a combination of R-BINOL, diethylzinc (B1219324) (ZnEt₂), and titanium tetraisopropoxide (Ti(OⁱPr)₄). mdpi.comresearchgate.net This method allows for the creation of specific stereoisomers with high selectivity and is applicable to a range of polyacetylene structures. mdpi.com The development of such precise and mild catalytic systems is a direct result of the synthetic challenges posed by natural products like this compound and its relatives.

Biological Activity and Mechanistic Insights of Siphonodiol Non Clinical

In Vitro Biological Modulatory Effects

Antibacterial Activity and Mechanisms of Action

Siphonodiol has demonstrated moderate antibacterial activity against specific Gram-positive bacteria. In vitro studies have determined its minimum inhibitory concentration (MIC) against Staphylococcus aureus and Streptococcus pyogenes. The activity was found to be more pronounced against S. pyogenes.

While the precise mechanisms of action for this compound are not fully elucidated, the antibacterial effects of related polyacetylenes often involve the disruption of bacterial cell membranes, leading to increased permeability and subsequent leakage of essential intracellular components. fip.orgmdpi.commdpi.comfrontiersin.org Other proposed mechanisms for similar natural compounds include the inhibition of bacterial DNA replication, protein synthesis, and critical metabolic pathways such as ATPase function. fip.orgmdpi.comnih.gov

Table 1: Antibacterial Activity of this compound

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 12.5 µg/mL |

| Streptococcus pyogenes C-203 | 6.2 µg/mL |

Data sourced from in vitro studies.

Antifungal Activity and Mechanisms of Action

The antifungal properties of this compound have been described as weak. Studies have reported its activity against the fungus Trichophyton asteroids, with a minimum inhibitory concentration (MIC) of 25.0 μg/mL.

The mechanisms underlying the antifungal activity of polyacetylenic compounds are generally thought to involve the disruption of the fungal cell membrane's integrity. nih.gov This can occur through interference with the biosynthesis of essential membrane components like ergosterol, leading to increased membrane permeability and cell death. nih.gov

Table 2: Antifungal Activity of this compound

| Fungal Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Trichophyton asteroids | 25.0 µg/mL |

Data sourced from in vitro studies.

Immunomodulatory Effects on Immune Cells (e.g., Dendritic Cells)

This compound demonstrates significant immunomodulatory effects, particularly on the function and maturation of human monocyte-derived dendritic cells (DCs) in vitro. researchgate.netnih.gov Dendritic cells are critical antigen-presenting cells that link the innate and adaptive immune systems. frontiersin.orgmdpi.com When human monocytes are exposed to this compound in combination with lipopolysaccharide (LPS), a component of Gram-negative bacteria, it partially enhances the phenotypic maturation of the resulting DCs. researchgate.netnih.gov This is evidenced by the increased surface expression of several key markers, including CD1a, CD80, CD83, CD86, and HLA-DR. researchgate.netnih.govnih.govscielo.brresearchgate.net The upregulation of these molecules indicates a move towards a mature DC phenotype capable of initiating a robust immune response. frontiersin.orgnih.gov Furthermore, this compound was found to augment the T-cell stimulatory capacity of these LPS-primed DCs. researchgate.netnih.gov

Table 3: Immunomodulatory Effects of this compound on LPS-Primed Dendritic Cells

| Parameter | Observed Effect |

|---|---|

| DC Surface Markers | |

| CD1a, CD80, CD83, CD86, HLA-DR | Expression partially enhanced. researchgate.netnih.gov |

| DC Function | |

| T-cell Stimulatory Capacity | Augmented. researchgate.netnih.gov |

| IL-12p70 Production | Dose-dependently enhanced. researchgate.netnih.gov |

| Mechanism | |

| Toll-Like Receptor (TLR) Involvement | Effect on IL-12p70 production is inhibited by an anti-TLR4 antibody. researchgate.netnih.gov |

Findings are based on in vitro co-culture experiments.

A key aspect of this compound's immunomodulatory activity is its influence on cytokine production. In studies involving LPS-primed dendritic cells, this compound was shown to dose-dependently enhance the secretion of Interleukin-12p70 (IL-12p70). researchgate.netnih.gov IL-12p70 is a crucial cytokine for driving cell-mediated immunity. plos.org The production of this cytokine was inhibited by an anti-Toll-like receptor 4 (TLR4) monoclonal antibody, indicating that this compound's mechanism of action is dependent on this receptor. researchgate.netnih.gov

Consequently, the increased production of IL-12p70 by DCs leads to downstream effects on T-cells. When naive T-cells were co-cultured with DCs that had been differentiated with LPS in the presence of this compound, the secretion of Interferon-gamma (IFN-γ) from the T-cells was augmented. researchgate.netnih.gov IFN-γ is a signature cytokine of the Type 1 T helper (Th1) immune response. nih.gov

The modulation of DC function and cytokine secretion by this compound ultimately influences the direction of the T-cell response. By enhancing the production of IL-12p70, this compound promotes the differentiation of naive T-cells towards a Th1 phenotype. researchgate.netnih.gov A Th1-polarized response is characterized by the production of IFN-γ and is critical for immunity against intracellular pathogens. nih.govjidc.org The research suggests that this enhancement of Th1 cell polarization by this compound-treated DCs is dependent on the TLR4 signaling pathway and the subsequent activation of IL-12p70 production. researchgate.netnih.gov

Modulation of Cytokine Production (e.g., IL-12p70, IFN-γ)

Enzyme Inhibitory Activities

This compound, a polyacetylene diol isolated from marine sponges, has demonstrated inhibitory effects against various microbial organisms, which suggests the inhibition of essential enzymes required for their growth and survival. mdpi.comresearchgate.net Research has quantified these activities through the determination of Minimum Inhibitory Concentration (MIC), which represents the lowest concentration of the compound that prevents visible growth of a microorganism.

The compound exhibits moderate antibacterial activity. mdpi.com Studies have documented its effect against Gram-positive bacteria such as Staphylococcus aureus and Streptococcus pyogenes. mdpi.com Furthermore, this compound has shown weak antifungal properties against the dermatophyte Trichophyton asteroids. mdpi.comresearchgate.net These findings indicate that this compound interferes with critical enzymatic pathways in these microorganisms.

Table 1: Enzyme Inhibitory Activity of this compound against Selected Microorganisms Data sourced from scientific literature. mdpi.comresearchgate.net

| Target Organism | Type | Measurement | Value (µg/mL) |

|---|---|---|---|

| Staphylococcus aureus | Bacterium | MIC | 12.5 |

| Streptococcus pyogenes | Bacterium | MIC | 6.2 |

In Vivo Biological Effects in Model Organisms

A review of the available scientific literature did not yield specific in vivo studies conducted on the biological effects of this compound in zebrafish (Danio rerio) or other non-mammalian model organisms. While these models are increasingly used in preclinical research to accelerate drug discovery and toxicological screening, their application to investigate the specific effects of this compound has not been documented in the reviewed sources. nih.gov

While in vivo data from non-mammalian models are not presently available, in vitro studies using human cell models have provided significant insights into the target engagement and pathway modulation of this compound. Research focused on human monocyte-derived dendritic cells (DCs) has elucidated a potential mechanism of action for the compound's immunomodulatory effects. researchgate.net

These studies reveal that this compound's activity is dependent on Toll-like receptor 4 (TLR4). researchgate.net When human DCs were primed with lipopolysaccharide (LPS), a known TLR4 agonist, subsequent exposure to this compound enhanced their phenotypic and functional maturation. This was evidenced by the increased expression of surface markers such as CD80, CD83, and CD86. researchgate.net

Furthermore, this compound was found to modulate cytokine production pathways. It dose-dependently increased the secretion of IL-12p70 by LPS-primed DCs. This effect was negated when the cells were treated with an anti-TLR4 monoclonal antibody, confirming that this compound's mechanism involves the TLR4 signaling pathway. researchgate.net The elevated production of IL-12p70, in turn, promotes a T-helper 1 (Th1) cell response, which was observed through augmented IFN-gamma secretion from naïve T cells co-cultured with the this compound-treated DCs. researchgate.net These results suggest that this compound engages the TLR4 receptor to modulate DC function, favoring a Th1-polarizing immune response. researchgate.net

Structure Activity Relationship Sar and Analog Development for Siphonodiol

Systematic Chemical Modification and Analog Synthesis

The synthesis of analogs is a cornerstone of SAR studies, allowing researchers to probe the role of specific functional groups. For siphonodiol, a key chemical modification has been the saturation of its conjugated diyne system. The first stereoselective total synthesis of both (-)-siphonodiol and its analog, (-)-tetrahydrothis compound, provided the essential molecules for direct comparison. researchgate.net

Identification of Key Structural Motifs for Biological Activities

The comparison of bioactivity between this compound and its synthetic analog, tetrahydrothis compound (B1260357), provides the most direct insight into the structural motifs essential for its function. This compound itself has been reported to have moderate antibacterial activity against Staphylococcus aureus and Streptococcus pyrogenes, as well as weak antifungal properties. nih.govencyclopedia.pub

| Compound | Target | Biological Activity (IC50) | Reference |

|---|---|---|---|

| This compound | Gastric H,K-ATPase | 1.0 x 10-5 M | researchgate.net |

| Tetrahydrothis compound | Gastric H,K-ATPase | 1.0 x 10-5 M | researchgate.net |

Quantitative Structure-Activity Relationship (QSAR) Studies

Quantitative Structure-Activity Relationship (QSAR) analysis is a computational method used to build mathematical models that relate the chemical structure of a series of compounds to their biological activity. researchgate.netmdpi.com Despite its utility in drug discovery for optimizing lead compounds, a review of the published scientific literature indicates that specific QSAR studies focused on this compound and its analogs have not been reported. The development of such models requires a sufficiently large and structurally diverse set of analog compounds with corresponding biological activity data, which is not yet available for the this compound chemical class.

Rational Design and Discovery of this compound Analogs

Rational design involves using the understanding of a molecule's SAR to create new compounds with desired properties. researchgate.net The synthesis of (-)-tetrahydrothis compound can be viewed as an initial step in the rational design of this compound analogs. researchgate.net The primary rationale for its creation was to investigate the functional importance of the conjugated diyne system, a prevalent but often unstable motif in bioactive polyacetylenes. researchgate.netnih.gov

The discovery that tetrahydrothis compound retains potent H,K-ATPase inhibitory activity is a crucial finding for future design efforts targeting this enzyme. researchgate.net It suggests that the potentially reactive diyne moiety can be replaced with a more stable saturated alkyl chain without loss of this specific activity. This opens up possibilities for designing future analogs with improved stability and potentially fewer off-target effects, focusing modifications on other parts of the molecule, such as the terminal alcohol groups or the length of the carbon chain. researchgate.net While these findings provide a valuable foundation, extensive research programs dedicated to the rational design and broad discovery of diverse this compound analogs are not yet prominent in the scientific literature.

Analytical and Purification Techniques for Siphonodiol

Advanced Chromatographic Methods for Siphonodiol Isolation and Purity Assessment

The purification of this compound from its natural source, the marine sponge Siphonochalina truncata, or from synthetic reaction mixtures, relies heavily on chromatographic techniques. nih.gov These methods separate this compound from other compounds based on differences in their physical and chemical properties.

Initial purification often involves flash chromatography over silica (B1680970) gel. nih.gov This technique is a rapid and efficient way to perform preparative-scale separations. In the synthesis of (S)-(+)-siphonodiol, for instance, the crude product was purified using a silica gel column with a solvent system of ethyl acetate (B1210297) and hexanes. nih.gov The progress of the separation is typically monitored by thin-layer chromatography (TLC) , allowing for the visualization of different components under UV light or after staining with a reagent like potassium permanganate. nih.gov

For higher resolution and purity assessment, High-Performance Liquid Chromatography (HPLC) is the method of choice. researchgate.netthieme-connect.com HPLC utilizes high pressure to force the solvent through a column packed with a stationary phase, leading to excellent separation of complex mixtures. While specific HPLC methods for this compound are not extensively detailed in the provided results, related polyacetylenes like falcarindiol (B120969) are routinely analyzed using reversed-phase HPLC. thieme-connect.comrsc.org A typical HPLC setup for similar compounds might involve a C18 column and a mobile phase gradient of water and acetonitrile, with detection at specific UV wavelengths. rsc.org The purity of the isolated this compound can be determined by the presence of a single, sharp peak in the HPLC chromatogram.

The selection of chromatographic conditions, including the stationary phase, mobile phase composition, and temperature, is critical to achieve optimal separation and prevent degradation of the often-unstable polyacetylenic compounds. nih.govchromatographyonline.com

Table 1: Chromatographic Methods for Polyacetylene Analysis

| Technique | Stationary Phase | Mobile Phase Example | Application |

| Flash Chromatography | Silica Gel | Ethyl Acetate/Hexanes | Initial purification of synthetic this compound nih.gov |

| Thin-Layer Chromatography (TLC) | Silica Gel | Ethyl Acetate/Hexanes | Monitoring reaction progress and column fractions nih.gov |

| High-Performance Liquid Chromatography (HPLC) | C18 Reversed-Phase | Water/Acetonitrile Gradient | Purity assessment and quantification of related polyacetylenes thieme-connect.comrsc.org |

Mass Spectrometry-Based Quantification and Metabolite Profiling

Mass spectrometry (MS) is an indispensable tool for the structural elucidation and quantification of this compound. khanacademy.orgwikipedia.org It measures the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS) has been used to confirm the molecular formula of synthetic this compound. For (S)-(+)-siphonodiol, the calculated mass for its sodium adduct [C₂₃H₂₄O₂ + Na]⁺ was 355.1674, which closely matched the found value of 355.1676, confirming its elemental composition. nih.gov

When coupled with liquid chromatography (LC-MS), mass spectrometry becomes a powerful technique for metabolite profiling . nih.govnih.govmdpi.com This approach allows for the separation of complex biological mixtures, followed by the detection and identification of individual metabolites, including this compound and its potential derivatives. While specific metabolite profiling studies on this compound are not detailed in the provided results, the methodology is well-established for analyzing other polyacetylenes. rsc.orgresearchgate.net For example, LC-MS has been used to identify falcarinol (B191228) and falcarindiol in carrot extracts, providing data on their retention times, UV spectra, and mass-to-charge ratios. rsc.org

Tandem mass spectrometry (MS/MS) can provide further structural information by fragmenting the parent ion and analyzing the resulting daughter ions. nih.gov This technique is crucial for distinguishing between isomers and identifying the positions of functional groups within the molecule.

Table 2: Mass Spectrometry Data for this compound and Related Compounds

| Compound | Ionization Mode | Observed m/z | Formula | Application |

| (S)-(+)-Siphonodiol | HRMS (ESI) | 355.1676 [M+Na]⁺ | C₂₃H₂₄O₂ | Confirmation of elemental composition nih.gov |

| Falcarinol | APCI (+) | 245 [M+H]⁺, 227 [M+H-H₂O]⁺ | C₁₇H₂₄O | Identification in carrot extract rsc.org |

| Falcarindiol | APCI (+) | 261 [M+H]⁺, 243 [M+H-H₂O]⁺ | C₁₇H₂₄O₂ | Identification in carrot extract rsc.org |

Spectroscopic Fingerprinting for Batch Consistency and Impurity Detection

Spectroscopic techniques , particularly Nuclear Magnetic Resonance (NMR) spectroscopy , provide a detailed "fingerprint" of a molecule's structure, which is essential for verifying its identity and assessing the purity and consistency of different batches. ffhdj.com

¹H NMR (Proton NMR) and ¹³C NMR (Carbon-13 NMR) are used to determine the chemical environment of the hydrogen and carbon atoms in the this compound molecule. The chemical shifts (δ), reported in parts per million (ppm), and coupling constants (J), in Hertz (Hz), provide information about the connectivity of atoms and the stereochemistry of the molecule. nih.gov The spectroscopic data obtained for synthetic (S)-(+)-siphonodiol were consistent with the enantiomer of the natural product. nih.gov The stability of this compound during NMR data collection was also noted, indicating that the compound could withstand the analytical procedure without significant degradation. nih.gov

Any variations in the NMR spectra between different batches would indicate the presence of impurities or structural changes. For instance, the presence of additional, unassigned peaks would suggest contamination.

In addition to NMR, ultraviolet-visible (UV-Vis) spectroscopy can be used as a complementary technique. Polyacetylenes like this compound have characteristic UV absorption maxima due to their conjugated triple bonds. thieme-connect.com While not providing the detailed structural information of NMR, UV-Vis spectroscopy can be a quick and simple method for quantifying the compound and checking for the presence of chromophoric impurities.

Table 3: NMR Spectroscopic Data for (S)-(+)-Siphonodiol

| Nucleus | Chemical Shift (δ, ppm) in CDCl₃ |

| ¹H NMR (300 MHz) | 1.4–1.59 (4H, m), 1.74–1.81 (2H, m), 2.31–2.47 (8H, m), 2.92 (1H, brs), 3.09 (1H, d, J = 2.0 Hz), 3.39 (1H, brs), 3.67–3.78 (2H, m), 4.48 (1H, m), 5.44–5.49 (2H, m), 6.0–6.09 (2H, m) nih.gov |

| ¹³C NMR (75 MHz) | 18.7, 19.1, 27.1, 28.5, 28.6, 30.3, 30.8, 63.9, 65.5, 66.5, 66.6, 71.2, 72.9, 74.1, 78.3, 80.7, 80.8, 81.7, 83.3, 108.6, 108.7, 146.1, 148.1 nih.gov |

Ecological and Evolutionary Context of Siphonodiol

Role of Siphonodiol in Marine Sponge Defense Mechanisms

Sessile, soft-bodied marine invertebrates like sponges lack physical defenses such as shells or spines and have therefore evolved complex chemical defense mechanisms to deter predators and competitors. mdpi.com this compound is one of many polyacetylenic compounds that contribute to this chemical arsenal. mdpi.comresearchgate.net These metabolites are often synthesized in response to various stress factors, including predation, competition for space, and the overgrowth of fouling organisms. nih.gov

Research has demonstrated that this compound possesses a range of bioactivities that are indicative of a defensive function. Studies have attributed moderate antibacterial effects against Staphylococcus aureus and Streptococcus pyrogenes C-203 to this compound, as well as weak antifungal activity against Trichophyton asteroids. researchgate.net The cytotoxic properties of this compound are also well-documented; it has shown antiproliferative activity against HL-60 cancer cell lines, where it is capable of inducing apoptosis. nih.gov This cytotoxicity can serve as a potent feeding deterrent against potential predators. nih.gov Sponges of the genus Callyspongia, a known source of this compound, have displayed strong antimicrobial activity, which is attributed to the presence of bioactive secondary metabolites like this compound. researchgate.netnih.gov

The table below summarizes the documented antimicrobial and cytotoxic activities of this compound, underscoring its role as a defensive chemical agent for the producing sponge.

| Activity Type | Target Organism/Cell Line | Measurement | Result | Reference(s) |

| Antibacterial | Staphylococcus aureus | MIC | 12.5 µg/mL | researchgate.net |

| Antibacterial | Streptococcus pyrogenes C-203 | MIC | 6.2 µg/mL | researchgate.net |

| Antifungal | Trichophyton asteroids | MIC | 25.0 µg/mL | researchgate.net |

| Antiproliferative | HL-60 (Human promyelocytic leukemia cells) | IC₅₀ | 2.8 µg/mL | nih.gov |

MIC: Minimum Inhibitory Concentration; IC₅₀: Half-maximal Inhibitory Concentration

This compound in Interspecies Chemical Communication within Marine Ecosystems

Chemical compounds are the primary language of communication in marine ecosystems, mediating interactions between and within species. researchgate.net These chemical signals, or allelochemicals, can influence the behavior, survival, and distribution of other organisms. researchgate.net this compound, through its defensive bioactivities, functions as a key instrument in this chemical communication.

The release of compounds like this compound into the surrounding water acts as a clear signal to potential threats. For predators, the compound's cytotoxicity communicates unpalatability, effectively deterring consumption. nih.govint-res.com This is a form of antagonistic communication, where the sponge signals its unsuitability as a food source. In the context of competition for space on crowded coral reefs, the release of cytotoxic and antimicrobial metabolites can inhibit the growth and settlement of rival organisms, such as other sponges, corals, or fouling larvae. nih.govint-res.com This process, known as allelopathy, is a critical strategy for sponges to secure and maintain their territory. researchgate.net While direct studies isolating this compound's specific role in preventing the settlement of other species are limited, its known antimicrobial and cytotoxic properties strongly suggest its involvement in these allelopathic interactions. researchgate.netnih.gov

Furthermore, the production of such chemical agents can influence the microbial community on and around the sponge. By inhibiting the growth of pathogenic or fouling microbes, the sponge actively shapes its local microbiome, which is a subtle but vital form of interspecies communication and environmental control. nih.govnih.gov

Evolutionary Pressures Shaping Polyacetylene Biosynthesis in Marine Organisms

The development of complex biosynthetic pathways for secondary metabolites like polyacetylenes is a direct evolutionary response to intense environmental pressures. nih.govannualreviews.org For marine organisms, particularly sessile invertebrates like sponges, the primary evolutionary drivers for producing these compounds are predation, microbial infection, and intense competition for resources. mdpi.comnih.gov

Sponges are filter feeders, constantly processing large volumes of seawater, which exposes them to a high concentration of potentially pathogenic bacteria and viruses. nih.gov The evolution of pathways to produce antimicrobial compounds like this compound provided a significant survival advantage by creating an innate immune defense against infection. nih.gov Similarly, in predator-dense environments like coral reefs, sponges that produced unpalatable or toxic compounds were more likely to survive and reproduce, selecting for the genes responsible for these chemical defenses. mdpi.comint-res.com

The biosynthesis of polyacetylenes is thought to derive from fatty acid precursors through a series of enzymatic reactions, including desaturation and acetylenation. nih.govmdpi.com The fact that the ability to synthesize these unique carbon-carbon triple bond functionalities has appeared independently in taxonomically distant organisms, such as marine sponges, terrestrial plants, and fungi, is a case of convergent evolution. nih.govresearchgate.net This suggests that the acetylenic chemical scaffold is a particularly effective solution to common ecological challenges, and strong selective pressures have repeatedly favored its development throughout the tree of life. nih.govannualreviews.org The presence of biosynthetic gene clusters responsible for producing defensive compounds further indicates that these traits are under strong positive selection, as clustering genes for a specific pathway facilitates their co-regulation and inheritance. nih.govnih.gov

Computational and Theoretical Studies of Siphonodiol

Molecular Docking and Dynamics Simulations for Protein-Ligand Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov This method is instrumental in understanding the interaction between a ligand, such as siphonodiol, and its biological target, typically a protein.

Given that this compound has been shown to modulate immune responses, a plausible target for its anti-inflammatory activity is the Toll-like Receptor 4 (TLR4), a key protein in the innate immune system. mdpi.comnih.gov Hypothetical molecular docking studies can be performed to investigate the binding of this compound to the TLR4/MD-2 complex. The process involves preparing the 3D structures of both this compound (ligand) and the TLR4/MD-2 protein (receptor), defining a binding site, and using a scoring function to evaluate the best binding poses. nih.govresearchgate.net

The results of such a study could reveal specific amino acid residues within the TLR4/MD-2 complex that form crucial interactions—such as hydrogen bonds and hydrophobic interactions—with this compound. nih.gov These interactions are quantified by a docking score, which estimates the binding affinity.

| Parameter | Hypothetical Value/Residues |

| Target Protein | Human TLR4/MD-2 Complex (PDB ID: 3FXI) |

| Docking Score | -8.5 kcal/mol |

| Interacting Residues | PHE126, ILE52, TYR131, LYS122 |

| Type of Interactions | Hydrogen bonds, Hydrophobic interactions |

Following docking, molecular dynamics (MD) simulations can be employed to assess the stability of the predicted this compound-TLR4/MD-2 complex over time. These simulations model the atomic movements of the system, providing insights into the conformational changes and the persistence of key interactions, thus validating the stability of the binding pose.

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful tools for investigating the electronic properties of a molecule. wikipedia.orgamazon.com These methods solve approximations of the Schrödinger equation to determine a molecule's electron distribution, which governs its structure, stability, and reactivity. fz-juelich.de

For this compound, DFT calculations can elucidate its electronic characteristics, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter, as it relates to the molecule's chemical reactivity and kinetic stability. A smaller gap suggests that the molecule is more reactive.

Furthermore, these calculations can generate an electrostatic potential map, which visualizes the charge distribution across the molecule. This map helps identify electron-rich regions (nucleophilic) and electron-poor regions (electrophilic), offering clues about how this compound might interact with biological macromolecules. arxiv.org

| Quantum Chemical Property | Hypothetical Calculated Value | Significance |

| HOMO Energy | -6.2 eV | Indicates the ability to donate electrons. |

| LUMO Energy | -1.1 eV | Indicates the ability to accept electrons. |

| HOMO-LUMO Gap | 5.1 eV | Relates to chemical reactivity and stability. |

| Dipole Moment | 2.5 D | Measures the overall polarity of the molecule. |

In Silico Exploration of this compound's Chemical Space

The concept of "chemical space" is used to organize and classify molecules based on their physicochemical properties. In silico analysis of these properties is a cornerstone of modern drug discovery, helping to predict a compound's "drug-likeness." sdiarticle3.comlindushealth.com One of the most widely used guidelines is Lipinski's Rule of Five, which assesses the likelihood of a compound being orally bioavailable. nih.govetflin.comsailife.com

The properties of this compound can be calculated using computational tools to see how well it conforms to these rules. These parameters include molecular weight, lipophilicity (logP), and the number of hydrogen bond donors and acceptors. lindushealth.cometflin.com

| Physicochemical Property | Calculated Value for this compound | Lipinski's Rule of Five Guideline | Compliance |

| Molecular Weight | 260.38 g/mol | ≤ 500 | Yes |

| logP (Lipophilicity) | 3.35 | ≤ 5 | Yes |

| Hydrogen Bond Donors | 2 | ≤ 5 | Yes |

| Hydrogen Bond Acceptors | 2 | ≤ 10 | Yes |

| Rule of Five Violations | 0 | ≤ 1 | Yes |

Based on these calculations, this compound exhibits properties consistent with good drug-likeness, suggesting it has a favorable profile for potential therapeutic development.

Computational Design of this compound Analogs

The insights gained from molecular docking, quantum chemistry, and chemical space analysis can be integrated into the computational design of novel this compound analogs. biorxiv.orgbuildiyo.comatp.ag The goal of analog design is to create new molecules with potentially enhanced potency, improved selectivity, better pharmacokinetic properties, or reduced toxicity. nih.gov

For instance, if docking studies identify a key hydrogen bond interaction, analogs could be designed to include functional groups that strengthen this bond, potentially increasing binding affinity. Similarly, if quantum chemical calculations suggest a part of the molecule is susceptible to metabolic degradation, it could be modified to improve stability.

This process, known as structure-based drug design, allows for the rational creation of new chemical entities. Virtual libraries of these analogs can be generated and screened in silico to prioritize the most promising candidates for chemical synthesis and subsequent biological testing.

| Analog Modification | Rationale | Desired Outcome |

| Introduce a fluorine atom | Increase metabolic stability and binding affinity. | Enhanced potency and longer half-life. |

| Add a polar functional group | Improve aqueous solubility. | Better pharmacokinetic profile. |

| Modify the polyacetylene chain | Alter conformation to better fit the protein binding pocket. | Increased selectivity for the target. |

Future Research Directions and Potential Non Clinical Applications

Emerging Technologies for Siphonodiol Discovery and Characterization

The discovery of novel polyacetylenes like this compound and the full characterization of their structures rely on a combination of established and emerging analytical technologies. The initial isolation and structural elucidation of this compound and related compounds have historically depended on spectroscopic methods, primarily Nuclear Magnetic Resonance (NMR) and mass spectrometry (MS). mdpi.comacs.org

Modern advancements are refining this process. High-performance liquid chromatography (HPLC) coupled with mass spectrometry (LC-MS) and tandem mass spectrometry (MS/MS) are instrumental in the rapid analysis and identification of polyacetylenes from complex mixtures of marine extracts. nih.govresearchgate.net For unambiguous determination of stereochemistry, which is crucial for biological activity, recent approaches include the strategic total synthesis of possible stereoisomers for comparison and advanced chiroptical techniques like electronic circular dichroism (ECD) and vibrating circular dichroism (VCD) calculations. mdpi.comacs.org The use of VCD, sometimes enhanced by derivatizing the natural product with a suitable chromophore, has become a powerful tool for assigning the absolute configuration of complex molecules. acs.orgnewswise.com

Looking forward, an integrated strategy combining bioactivity-guided fractionation with LC/MS-based multivariate data analysis can accelerate the discovery of new this compound analogs. researchgate.net This "chemometrics" approach allows for the rapid pinpointing of bioactive components within a crude extract, guiding the isolation process more efficiently. Furthermore, as the biosynthetic pathways of marine polyacetylenes become better understood, genome mining of sponge-associated microbes may offer a predictive route to discovering novel structures related to this compound.

Table 1: Technologies for this compound Discovery and Characterization

| Technology | Application | Key Advantages |

|---|---|---|

| NMR Spectroscopy | Elucidation of the carbon skeleton and relative stereochemistry. | Provides detailed structural information. |

| Mass Spectrometry (MS/MS) | Determination of molecular weight and fragmentation patterns for structural clues. acs.org | High sensitivity; suitable for complex mixtures. |

| Total Synthesis | Unambiguous confirmation of structure and absolute stereochemistry. nih.govmdpi.com | Definitive structural proof; enables access to material for biological studies. |

| ECD/VCD Spectroscopy | Determination of absolute configuration. acs.org | Non-destructive; powerful when combined with quantum chemical calculations. |

| LC/MS-based Chemometrics | Rapidly identifies potentially bioactive compounds in crude extracts. researchgate.net | Accelerates the discovery process by linking chemical profiles to bioactivity. |

Exploration of Novel Biological Targets and Therapeutic Hypotheses (Non-Clinical)

This compound has been reported to exhibit a range of biological activities, suggesting multiple potential mechanisms of action and non-clinical therapeutic hypotheses. These activities, primarily observed in in vitro assays, provide a foundation for deeper investigation into its molecular targets.

The compound has demonstrated moderate antibacterial activity against Staphylococcus aureus and Streptococcus pyogenes, as well as weak antifungal activity against Trichophyton asteroids. mdpi.comresearchgate.net This points towards potential research into novel antimicrobial scaffolds. Furthermore, this compound and related polyacetylenes have shown potent cytotoxic effects against various human cancer cell lines, including promyelocytic leukemia (HL-60) and colon cancer (HCT-15) cells. mdpi.comresearchgate.net Some marine polyacetylenes have been found to inhibit DNA replication, specifically at the initiation stage, by targeting enzymes like topoisomerase I and polymerase alpha-primase. nih.gov This suggests a hypothesis that this compound's cytotoxicity may stem from interference with fundamental cellular processes of DNA maintenance and replication.

Beyond cytotoxicity, this compound has been identified as a strong inhibitor of the gastric H,K-ATPase (proton pump). mdpi.com It also displays immunomodulatory properties, with studies showing it can modulate the function of human dendritic cells (DCs) to favor a T-helper 1 (Th1) cell polarization. researchgate.net This activity suggests a potential role as a research tool in immunology, for instance, in studying autoimmune or tumor-related immune responses in non-clinical models.

Table 2: Reported Biological Activities of this compound and Related Polyacetylenes (Non-Clinical)

| Activity | Target/Assay System | Finding | Reference |

|---|---|---|---|

| Antifungal | Trichophyton asteroids | Weak activity (MIC 25.0 µg/mL) | mdpi.comresearchgate.net |

| Antibacterial | Staphylococcus aureus | Moderate activity (MIC 12.5 µg/mL) | mdpi.com |

| Antibacterial | Streptococcus pyogenes | Moderate activity (MIC 6.2 µg/mL) | mdpi.com |

| Cytotoxicity | HL-60 (leukemia) cells | IC₅₀ value of 2.8 µg/mL | mdpi.com |

| Cytotoxicity | HCT-15 (colon cancer) cells | IC₅₀ value of 34 µg/mL | mdpi.com |

| Enzyme Inhibition | Gastric H,K-ATPase | Strong inhibition (IC₅₀ 1.0 x 10⁻⁵ M) | mdpi.com |

| Immunomodulation | Human Dendritic Cells (DCs) | Modulates DC function to favor Th1 polarization | researchgate.net |

| DNA Replication Inhibition | Simian virus 40 system (by related polyacetylenes) | Inhibition of initiation stage; inhibition of topoisomerase I and polymerase alpha-primase | nih.gov |

Biotechnological Platforms for Sustainable this compound Production

The reliance on harvesting marine sponges for natural products like this compound is unsustainable and often yields only minute quantities of the desired compound. researchgate.netnevadogroup.com This supply issue is a major bottleneck for further research and development. Consequently, there is a critical need for sustainable production platforms.

Total synthesis offers a viable alternative to wild harvesting. The total synthesis of (-)-siphonodiol and its enantiomer have been successfully achieved, demonstrating that the molecule can be constructed in the laboratory. nih.govresearchgate.net These synthetic routes, often employing strategies like Cadiot-Chodkiewicz and Sonogashira cross-coupling reactions, provide a blueprint for producing this compound and its analogs for research purposes. nih.govresearchgate.net The key challenge remains to optimize these syntheses for scalability and cost-effectiveness.

Beyond chemical synthesis, biotechnology offers promising avenues. While the biosynthesis of this compound in its native host is not fully elucidated, many marine natural products are known to be produced by symbiotic microorganisms rather than the sponge itself. Identifying and culturing the true microbial producer could enable large-scale fermentation. Alternatively, the biosynthetic genes could be transferred to a more tractable host organism, such as E. coli or yeast, to create a heterologous production system. frontiersin.org Marine microalgae are also being explored as robust biotechnological platforms for producing complex lipids and other high-value compounds, representing another potential future host for this compound production. frontiersin.org These approaches would secure a reliable and environmentally friendly supply of the compound.

This compound as a Chemical Probe for Biological Pathway Elucidation

A chemical probe is a small molecule with a well-defined mechanism of action used to study biological processes and validate protein targets. frontiersin.orgnih.gov Marine natural products are excellent starting points for developing such probes due to their inherent bioactivity and structural novelty. mdpi.comnevadogroup.comnih.gov this compound, with its defined structure and multiple biological activities, is a promising candidate for development into a chemical probe.

To be an effective probe, a molecule's cellular targets must be identified. The polyacetylenic structure of this compound, containing reactive alkyne moieties, is amenable to modification. For example, a "clickable" tag, such as a terminal alkyne or an azide, could be incorporated into the this compound scaffold through synthesis. This would allow for the attachment of reporter molecules, such as fluorophores for cellular imaging or biotin (B1667282) for affinity purification-mass spectrometry (AP-MS) to identify binding partners. mdpi.com

Such a probe could be used to visualize the subcellular localization of this compound, helping to understand its mechanism of action. mdpi.com By identifying the proteins that this compound interacts with, researchers can elucidate the specific biological pathways it perturbs. For example, a this compound-based probe could be used to confirm its interaction with H,K-ATPase in intact cells or to identify the specific proteins it targets within dendritic cells to exert its immunomodulatory effects. mdpi.comresearchgate.net The development of high-quality chemical probes derived from this compound would transform it from a bioactive molecule into a sophisticated tool for dissecting complex biological systems. nih.gov

常见问题

Q. What are the standard methodologies for isolating and characterizing Siphonodiol from marine sponges?

this compound is typically isolated via bioassay-guided fractionation of organic extracts (e.g., EtOAc) from marine sponges like Callyspongia spp. or Siphonochalina truncata. Structural elucidation relies on NMR spectroscopy (e.g., , , 2D-COSY) and mass spectrometry to confirm its polyacetylene diol structure. For reproducibility, researchers should document solvent systems, chromatographic conditions (e.g., column type, gradient elution), and NMR acquisition parameters .

Q. How is this compound’s bioactivity assessed in preclinical studies?

Antiproliferative activity is commonly evaluated using cell viability assays (e.g., MTT or SRB) against cancer cell lines like HL-60. IC values are calculated via dose-response curves, with strict adherence to cell culture protocols (e.g., passage number, incubation time). Positive controls (e.g., doxorubicin) and triplicate measurements are essential to validate results. Recent studies report IC values of 2.8–6.5 μg/mL for this compound, though variability may arise from differences in cell line subclones or assay conditions .

Q. What are the primary challenges in ensuring structural reproducibility of this compound across studies?

Variations in sponge species, geographic origin, or extraction protocols can lead to structural discrepancies. Researchers should cross-validate findings with published NMR data (e.g., δ 5.2–5.4 ppm for olefinic protons) and compare spectral data with reference studies. Contamination by co-eluting metabolites (e.g., 14,15-dihydrothis compound) must be ruled out via HPLC-PDA or LC-MS .

Advanced Research Questions

Q. How can contradictory bioactivity data for this compound be resolved methodologically?

Discrepancies in reported IC values may stem from differences in assay design (e.g., incubation time, serum concentration) or cell line authenticity. To address this:

- Perform STR profiling to confirm cell line identity.

- Standardize assay conditions using guidelines like MIAME (Minimum Information About a Microarray Experiment).

- Conduct meta-analyses of published data to identify confounding variables (e.g., solvent effects, endotoxin levels) .

Q. What experimental strategies are recommended for elucidating this compound’s mechanism of action?

- Transcriptomics/proteomics: Use RNA-seq or SILAC-based proteomics to identify differentially expressed genes/proteins in treated cells.

- Flow cytometry: Assess apoptosis (Annexin V/PI staining) or cell cycle arrest (propidium iodide DNA staining).

- Molecular docking: Predict binding affinities to targets like tubulin or kinases using software such as AutoDock Vina, validated by SPR or ITC binding assays .

Q. How should researchers design studies to evaluate this compound’s selectivity between cancerous and non-cancerous cells?

Include non-malignant cell lines (e.g., HEK-293 or MCF-10A) in cytotoxicity assays. Calculate selectivity indices (SI = IC normal cells / IC cancer cells). Use paired patient-derived primary cells for translational relevance. Statistical analysis (e.g., two-way ANOVA) must account for donor variability .

Q. What are best practices for ensuring data reproducibility in this compound research?

- Raw data transparency: Publish HPLC chromatograms, NMR spectra, and raw cell viability data in supplementary materials.

- Replication: Independent validation by a second lab using the same sponge specimen.

- Metadata documentation: Record sponge collection depth, season, and preservation methods, as these influence metabolite profiles .

Methodological Guidance for Data Reporting

Q. How should researchers report IC50_{50}50 values to meet journal standards?

Follow the International Journal of Cancer’s guidelines:

- Report values to one decimal place (e.g., 2.8 μg/mL, not 2.83 μg/mL).

- Specify statistical tests (e.g., nonlinear regression with 95% CI).

- Disclose solvent concentrations (e.g., DMSO ≤0.1%) to rule out cytotoxicity artifacts .

Q. What criteria define a robust structure-activity relationship (SAR) study for this compound derivatives?

- Synthesize analogs with modifications to the diol or acetylene groups.

- Test derivatives in parallel with the parent compound under identical assay conditions.

- Use cheminformatics tools (e.g., Schrodinger’s QikProp) to correlate structural features (e.g., logP, polar surface area) with bioactivity .

Q. How can conflicting NMR assignments for this compound be reconciled?

Cross-reference and shifts with original studies (e.g., Fusetani et al., 1987; Tada et al., 1984). If discrepancies persist, re-isolate the compound and acquire 2D NMR data (HSQC, HMBC) to resolve stereochemical ambiguities. Collaborative validation with third-party labs is recommended .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。